![molecular formula C16H25BrClNO B1489355 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-92-7](/img/structure/B1489355.png)
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO and its molecular weight is 362.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₆H₂₅BrClNO
- CAS Number : 1220020-92-7
- Molecular Weight : 364.62 g/mol
Research indicates that compounds containing piperidine moieties exhibit a variety of biological activities, including interactions with neurotransmitter receptors and enzymes. Specifically, piperidine derivatives can modulate:
- Muscarinic Receptors : Some studies suggest that related piperidine compounds act as agonists at muscarinic M(1) receptors, influencing cognitive functions and potential therapeutic applications in neurodegenerative diseases .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and central nervous system disorders .
Biological Activity Spectrum
The biological activity spectrum of this compound has been evaluated using computational methods. The PASS (Prediction of Activity Spectra for Substances) tool predicts various pharmacological activities, indicating potential applications in:
- Anticancer Therapies : The compound may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Potential effectiveness against bacterial infections has been noted.
- CNS Disorders : Its interaction with neurotransmitter systems suggests possible use in treating neurological disorders.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that related piperidine derivatives showed significant inhibition of cell proliferation in various cancer cell lines, indicating their potential as anticancer agents .
- Another investigation highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage .
- In Vivo Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing new therapeutic agents targeting specific biological pathways. Its structure allows researchers to design derivatives that may exhibit enhanced efficacy against various diseases.
Neuropharmacology
Preliminary studies suggest that 4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is crucial for exploring its potential in treating mood disorders and neurodegenerative diseases.
Pharmacological Studies
Research has indicated that this compound may influence neurotransmitter systems, leading to potential applications in:
- Antidepressant Development : Investigations into its action on serotonin transporters show promise for treating mood disorders.
- Anxiety Disorders : Its effects on dopaminergic pathways suggest potential benefits in managing anxiety and related conditions.
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems:
- Dopaminergic Pathways : Modulation of dopamine receptor activity indicates potential psychotropic effects.
- Serotonergic Activity : Evidence suggests interactions with serotonin receptors, which are critical in mood regulation.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Inhibition of Neurotransmitter Reuptake : A study highlighted its ability to inhibit the reuptake of serotonin, suggesting potential antidepressant properties.
- Effects on Dopamine Levels : Research indicates that it may enhance dopamine levels in specific brain regions, providing insights into its role in treating conditions like schizophrenia and bipolar disorder.
- Gastrointestinal Effects : Similar compounds have shown the ability to modulate gastrointestinal motility, indicating potential therapeutic roles for this compound in treating gastrointestinal disorders.
Properties
IUPAC Name |
4-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIYMLZTROFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.